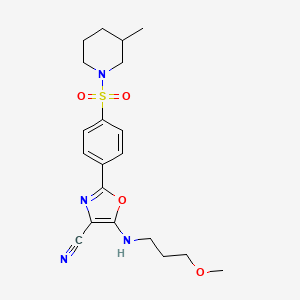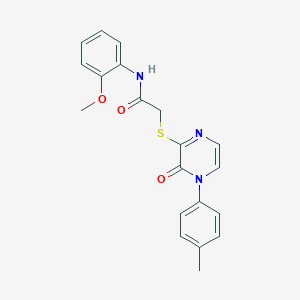![molecular formula C22H28N2O3S B2615630 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690644-01-0](/img/structure/B2615630.png)
2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis in B-cells, which is particularly relevant in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, which is involved in the regulation of immune responses. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide for lab experiments is its specificity for BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway and its role in cancer and immune function. However, like many small molecule inhibitors, this compound may have off-target effects that could complicate the interpretation of experimental results. In addition, the use of this compound in animal studies may be limited by its solubility and toxicity, which could affect its efficacy and safety.
Orientations Futures
There are several future directions for the development and application of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide. One potential direction is the combination of this compound with other cancer treatments, such as immunotherapy or targeted therapy, to enhance their efficacy and overcome resistance. Another direction is the investigation of this compound in other types of cancer, such as solid tumors, where BTK may also play a role. Finally, the development of more potent and selective BTK inhibitors, including this compound derivatives, could lead to the development of more effective cancer treatments with fewer side effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor and anti-inflammatory effects in preclinical studies. Its specificity for BTK makes it a useful tool for studying the B-cell receptor signaling pathway, and its favorable pharmacokinetic profile makes it a promising candidate for clinical development. Further research is needed to fully understand the potential of this compound in cancer treatment and to develop more potent and selective BTK inhibitors.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide involves a series of chemical reactions that start with the reaction of 4-(2-methyl-1-piperidinyl)benzaldehyde with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. This is followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and then hydrolysis to give this compound.
Applications De Recherche Scientifique
2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-8-17(2)21(14-16)28(26,27)23-15-19-9-11-20(12-10-19)22(25)24-13-5-4-6-18(24)3/h7-12,14,18,23H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCCETZWUAOMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



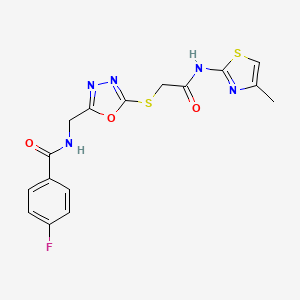
![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)
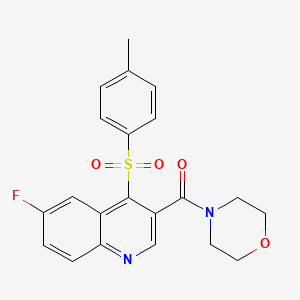
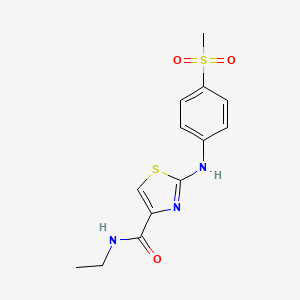
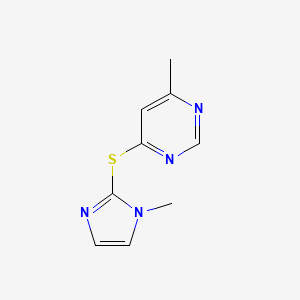
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615563.png)
![2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2615564.png)

